3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
The compound 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolin-4-one derivative characterized by:
- A quinazolin-4-one core with a thioamide group at position 2 (2-sulfanylidene).
- A 2-methoxyethyl substituent at position 2.
- A piperazine-1-carbonyl group at position 7, further substituted with a 4-methoxyphenyl moiety on the piperazine ring.
Quinazolinones are known for diverse pharmacological activities, including anticancer, antimicrobial, and CNS modulation.
Properties
Molecular Formula |
C23H26N4O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)19-8-3-16(15-20(19)24-23(27)32)21(28)26-11-9-25(10-12-26)17-4-6-18(31-2)7-5-17/h3-8,15H,9-14H2,1-2H3,(H,24,32) |
InChI Key |
VSJYPQZMVKULGO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Functional Group Modifications: Methoxy and sulfanylidene groups are introduced through specific reactions, such as methylation and thiolation, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Quinazolin-4-one Derivatives
Key Substituent Effects
Piperazine-1-Carbonyl Group :
- Present in the target compound and Compound 15e , this group facilitates interactions with biological targets (e.g., enzymes, receptors). The 4-methoxyphenyl substituent in the target compound may enhance selectivity compared to p-MPPI ’s iodine/fluorine substituents .
- Ethyl 4- () uses a simpler ethyl carboxylate on piperazine, likely reducing metabolic stability compared to aromatic substitutions .
- Methoxy vs. Halogen Substituents: Methoxy groups (target compound, p-MPPI) improve solubility but may reduce receptor affinity compared to halogens (e.g., iodine in p-MPPI). However, methoxy groups are less prone to metabolic oxidation .
Sulfanylidene Group :
Pharmacological and Physicochemical Properties
- Target Compound vs. 15e’s cyclopropanecarbonyl-piperazine may enhance metabolic stability via reduced cytochrome P450 interactions .
- Target Compound vs. p-MPPI: Both share a 4-methoxyphenyl-piperazine moiety, but p-MPPI’s iodine substituent confers higher 5-HT1A antagonism (ID50 = 5 mg/kg) . The target compound’s quinazolinone core may shift activity toward kinase or DNA repair targets.
Biological Activity
The compound 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 455.54 g/mol. The structural features include:
- A quinazoline core
- A piperazine moiety
- A methoxyethyl substituent
- A sulfanylidene group
These structural components are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values: The compound demonstrated IC50 values ranging from 34 to 42 µM in different tumor models, indicating potent cytotoxicity compared to standard chemotherapeutic agents like Albendazole (ABZ) which had an IC50 of approximately 83 µM in MDA-MB 231 cells .
- Mechanism of Action: The mechanism involves interference with tubulin polymerization, leading to apoptosis in cancer cells. Molecular dynamics simulations suggest that the binding affinity to tubulin is enhanced by the piperazine substituent .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Efficacy Data:
- Minimum Inhibitory Concentration (MIC): The MIC values for the compound were significantly lower than those for conventional antibiotics, suggesting a strong potential for development as an antimicrobial agent .
Anti-inflammatory Effects
Quinazoline derivatives are known for their anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can often be correlated with specific structural features.
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine moiety | Enhances binding affinity to targets |
| Methoxyethyl group | Improves solubility and bioavailability |
| Sulfanylidene group | Contributes to overall stability |
These features suggest that modifications to the piperazine or methoxyethyl groups could further enhance activity.
Case Studies
- Cytotoxicity in Breast Cancer Cells: In a study involving MDA-MB 231 cells, the compound was shown to reduce cell viability significantly after 48 hours of treatment, outperforming several known anticancer agents .
- Antimicrobial Testing: In another study, the compound was tested against E. coli and Staphylococcus aureus, demonstrating MIC values that were lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
